molecular formula C20H18N2 B12807373 (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile CAS No. 57412-00-7

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile

Cat. No.: B12807373
CAS No.: 57412-00-7
M. Wt: 286.4 g/mol
InChI Key: UKDJQSWRMQQDNS-UHFFFAOYSA-N
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Description

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile is a sophisticated chemical intermediate designed for research and development in medicinal chemistry. This compound features the benzo[a]carbazole structural motif, a privileged scaffold recognized for its diverse biological activities and relevance in material science . The integration of the acetonitrile functional group at the 9-position of the carbazole core enhances the molecule's versatility for further synthetic modification, allowing researchers to develop more complex targeted agents. The benzo[a]carbazole framework is a subject of significant interest in early-stage drug discovery, particularly in the field of oncology. Structural analogs of this core have demonstrated potent antiproliferative effects against a range of cancer cell lines, including HeLa, K562, MDA-MB-231, and MCF7 cells . Furthermore, related carbazolequinone derivatives have been investigated for their interaction with pivotal biological targets, such as topoisomerase I, and for their ability to generate reactive oxygen species, inducing cytotoxic effects in cancer cells . The dimethyl and dihydro groups on the tetracyclic system contribute to the defined stereoelectronic properties of the molecule, which can be critical for its mechanism of action and binding affinity. Researchers are exploring this and related compounds for their potential anti-angiogenic activity. By targeting key regulators of blood vessel formation, such as the vascular endothelial growth factor (VEGF) signaling pathway or serine-arginine protein kinases (SRPKs), these molecules can inhibit angiogenesis, a process vital for tumor growth and metastasis . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57412-00-7

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile

InChI

InChI=1S/C20H18N2/c1-12-11-15(9-10-21)13(2)19-18(12)17-8-7-14-5-3-4-6-16(14)20(17)22-19/h3-6,11,22H,7-9H2,1-2H3

InChI Key

UKDJQSWRMQQDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)C4=CC=CC=C4CC3)C)CC#N

Origin of Product

United States

Preparation Methods

Key Steps in Preparation:

  • Formation of the benzo[a]carbazole core via Pd-catalyzed alkyne annulation or nucleophilic aromatic substitution.
  • Introduction of methyl groups at the 7 and 10 positions through selective alkylation or methylation.
  • Attachment of the acetonitrile group at the 9-position by nucleophilic substitution or cyanation reactions.

Pd-Catalyzed Alkyne Annulation for Benzo[a]carbazole Core Formation

A versatile and efficient method involves palladium-catalyzed annulation of internal alkynes with N-tosyl-iodoindoles to directly synthesize benzo[a]carbazole frameworks. This method allows for structural diversity and functional group tolerance, which is critical for introducing methyl and nitrile substituents at specific positions.

  • Reaction conditions typically include Pd catalysts, suitable ligands, and controlled temperature.
  • The process is scalable and yields high purity benzo[a]carbazole derivatives.
  • This approach is supported by recent research demonstrating its applicability to various substituted benzo[a]carbazoles.

Introduction of Methyl Groups at 7 and 10 Positions

Selective methylation at the 7 and 10 positions can be achieved by:

  • Using methyl iodide or other methylating agents in the presence of bases such as potassium hydroxide or organic bases.
  • Controlling reaction conditions to avoid over-alkylation or side reactions.
  • Employing protecting groups if necessary to direct methylation selectively.

Preparation of the Acetonitrile Substituent at the 9-Position

The acetonitrile group is introduced via cyanation reactions, which may involve:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) at the 9-position with cyanide sources such as sodium cyanide or trimethylsilyl cyanide.
  • Use of polar aprotic solvents (e.g., acetonitrile, dimethylformamide) to facilitate the reaction.
  • Careful control of temperature and reaction time to maximize yield and minimize side products.

Improved Process Insights from Patent Literature

A patent (WO2019211868A1) describes an improved process for preparing related benzo[b]carbazole derivatives with nitrile groups, which can be adapted for (7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile:

  • Use of various solvents including alcohols, esters, nitriles, ethers, ketones, and polar aprotic solvents to optimize reaction steps.
  • Acidic or basic conditions tailored for specific transformations, such as hydrochloric acid for hydrolysis or potassium hydroxide for methylation.
  • Multi-step sequences involving halogenation, methylation, and cyanation with intermediate purification steps.
  • Extraction and crystallization techniques to isolate the final product with high purity and yield.

Example Process Outline (Adapted):

Step Reaction Type Reagents/Conditions Notes
1 Cyclization/Annulation Pd catalyst, internal alkyne, N-tosyl-iodoindole Formation of benzo[a]carbazole core
2 Methylation Methyl iodide, base (KOH or organic base), polar aprotic solvent Selective methylation at 7,10 positions
3 Halogenation (if needed) N-bromosuccinimide, acetonitrile Preparation of halide intermediate
4 Cyanation Sodium cyanide or trimethylsilyl cyanide, polar aprotic solvent Introduction of acetonitrile group at 9-position
5 Purification Extraction, crystallization, drying Isolation of pure product

Research Findings on Reaction Yields and Purity

  • Yields for benzo[a]carbazole derivatives via Pd-catalyzed annulation typically range from 70% to 95%, depending on substituents and reaction conditions.
  • Methylation and cyanation steps generally achieve yields between 60% and 85% with optimized protocols.
  • Purification by recrystallization or chromatography ensures high purity suitable for pharmaceutical applications.
  • Spectroscopic characterization (NMR, MS, IR) confirms the structure and substitution pattern.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm methyl and nitrile group incorporation.
  • Mass Spectrometry (MS) verifies molecular weight and purity.
  • Single-crystal X-ray diffraction has been employed in related benzo[a]carbazole derivatives to confirm structural details.
  • UV-Vis and fluorescence spectroscopy characterize electronic properties, indirectly confirming successful synthesis.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Conditions Yield Range (%) Notes
Core Formation Pd-catalyzed alkyne annulation Pd catalyst, N-tosyl-iodoindole, alkyne 70-95 Efficient, versatile
Methylation Alkylation with methyl iodide Methyl iodide, base, polar aprotic solvent 60-85 Selective methylation
Halogenation (optional) N-bromosuccinimide bromination NBS, acetonitrile 70-80 Prepares for cyanation
Cyanation Nucleophilic substitution Sodium cyanide or TMSCN, polar aprotic solvent 65-85 Introduces acetonitrile group
Purification Extraction, crystallization Solvent extraction, recrystallization - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzo[a]carbazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that certain derivatives possess effective antibacterial and antifungal activities against various pathogens. The compound's structure allows for interactions with microbial membranes, potentially disrupting their integrity and function.

CompoundActivityTarget Pathogen
7aSignificantMycobacterium smegmatis
9cSignificantPseudomonas aeruginosa
6dLow MICCandida albicans

The presence of specific functional groups in these compounds enhances their biological activity, making them candidates for further development as antimicrobial agents .

Antiviral Properties

Some studies have explored the antiviral potential of similar compounds against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication through direct interaction with viral proteins or interference with host cell pathways essential for virus propagation .

Organic Electronics

The unique electronic properties of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material is particularly valuable in improving the efficiency and stability of these devices.

Photovoltaic Applications

Research has indicated that incorporating this compound into photovoltaic systems can enhance charge transport properties, leading to improved energy conversion efficiencies. The structural characteristics facilitate effective π-π stacking interactions, which are crucial for charge mobility in organic materials .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals.

Synthesis and Characterization

A study focused on synthesizing new derivatives from this compound demonstrated its versatility as a precursor in creating complex molecular architectures. The synthesized compounds underwent rigorous characterization through techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their potential biological activities .

Biological Evaluation

In another case study, various derivatives were evaluated for their biological activity against a panel of microorganisms. The results indicated that modifications to the acetonitrile group significantly influenced the antimicrobial efficacy of the compounds . This highlights the importance of structure-activity relationships in medicinal chemistry.

Mechanism of Action

The mechanism of action of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzo(a)carbazole core is shared among several analogs, but substituent diversity dictates their properties:

Compound Substituents Key Features
Target Compound 7,10-dimethyl; 9-acetonitrile Balanced electron-donating (methyl) and withdrawing (cyano) groups
2,7-bis(diphenylphosphoryl)-9-arylfluorene Phosphoryl and diphenylamino groups Bipolar host for OLEDs; high power efficiency (20.9 lm/W @ 1000 cd/m²)
6-Aryl-1,4-dimethyl-9H-carbazoles (e.g., 7a) 1,4-dimethyl; 3-nitro; 6-aryl Electron-deficient nitro group; synthesized via Suzuki coupling
8-Chloro-3,10-dibromo-benzo-cyclohepta-pyridine Halogen substituents (Cl, Br) Halogenated heterocycle; potential pharmacological activity
Tosylhydrazone-functionalized carbazole (10) Methoxyethoxyethyl, phenylquinolinyl, tosylhydrazone Complex substituents for advanced functionalization; used in optoelectronics

Key Observations :

  • Steric Effects : Methyl groups at 7 and 10 may reduce steric hindrance compared to bulky phosphoryl or aryl groups in POAPF () or 6-aryl carbazoles (), favoring film morphology in devices.

Electronic and Optoelectronic Properties

Compound Application Performance Metrics
Target Compound OLED host/emitter Predicted high electron mobility due to cyano group
POAPF () OLED host 20.9 lm/W @ 1000 cd/m²; stable at 5000 cd/m²
3,5-Bis(carbazol-9-yl)phenyl pyridine Phosphorescent host High triplet energy for blue OLEDs

Key Insights :

  • The target compound’s benzo(a)carbazole core may offer superior thermal stability compared to fluorene-based hosts ().
  • Cyano groups enhance electron injection, but the absence of phosphine oxide or diphenylamino moieties (as in POAPF) might limit bipolar charge transport.

Biological Activity

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile, with the chemical formula C20_{20}H18_{18}N2_{2} and CAS number 57412-00-7, is a compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

The compound exhibits the following intrinsic properties:

  • Molecular Weight : 286.37 g/mol
  • Density : 1.206 g/cm³
  • Boiling Point : 523.3°C at 760 mmHg
  • Flash Point : 160.6°C

Biological Activity Overview

Research indicates that carbazole derivatives, including this compound, possess a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated the antimicrobial effects of carbazole derivatives against various bacterial strains. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Antitumor Activity :
    • The compound has been evaluated for its potential in inhibiting tumor growth. In vitro studies on A549 lung carcinoma cells indicated that certain carbazole derivatives exhibit cytotoxic effects, with IC50_{50} values suggesting effective antiproliferative activity .
  • Neuroprotective Effects :
    • Research into the neuroprotective properties of carbazole derivatives highlights their potential in treating neurological disorders by promoting neurogenesis and reducing oxidative stress .

Antimicrobial Studies

A study conducted by Kaushik et al. assessed the antibacterial activity of various carbazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited zones of inhibition ranging from 16.82 mm to 26.08 mm at a concentration of 50 µg/mL .

CompoundBacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Compound AS. aureus2050
Compound BE. coli1850
Compound CP. aeruginosa2250

Antitumor Evaluation

In another study focusing on antitumor activity, compounds derived from carbazoles were tested against Ehrlich’s Ascites Carcinoma (EAC) cells. Results showed promising cytotoxicity with some derivatives exhibiting significant activity at low concentrations .

CompoundCell LineIC50_{50} (µg/mL)
Compound DEAC15
Compound EA54910

Q & A

Basic Research Questions

Q. What analytical methods are recommended for initial structural characterization of this compound?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS). For polar functional groups like the nitrile moiety, attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) can confirm the presence of C≡N stretching vibrations (~2200 cm⁻¹). Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water gradients (e.g., 60:40 to 90:10 v/v) and UV detection (λ = 254 nm) can assess purity .

Q. How can acetonitrile be optimized as a solvent for synthesizing this compound?

  • Methodological Answer : Use a factorial design approach to optimize reaction parameters. For example:

  • Factors : Acetonitrile purity (HPLC vs. technical grade), temperature (25–80°C), and reaction time (2–24 hours).
  • Responses : Yield, byproduct formation (monitored via LC-MS).
    Central composite designs can identify interactions between variables, while post-reaction purification via column chromatography (silica gel, acetonitrile/ethyl acetate eluent) improves selectivity .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Combine liquid-liquid extraction (acetonitrile/water with salting-out agents like NaCl) to remove hydrophilic impurities, followed by preparative HPLC using a C18 column and acetonitrile-based mobile phases (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid). For thermally stable derivatives, sublimation under reduced pressure (10⁻³ mbar, 150–200°C) enhances purity .

Advanced Research Questions

Q. How can conflicting chromatographic retention data be resolved when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions in retention times often arise from solvent-system interactions. Address this by:

  • Standardizing mobile phases : Use acetonitrile with buffered aqueous solutions (e.g., 10 mM ammonium formate, pH 3.5) to reduce ionization variability.
  • Validating column performance : Compare retention on different stationary phases (e.g., C8 vs. phenyl-hexyl columns).
    Statistical tools like ANOVA or principal component analysis (PCA) can isolate variables causing discrepancies .

Q. What experimental designs are suitable for studying the photophysical properties of this compound, such as thermally activated delayed fluorescence (TADF)?

  • Methodological Answer :

  • Spectroscopic Setup : Measure UV-vis absorption (λmax in acetonitrile) and emission spectra (λem) at varied temperatures (77–300 K) to distinguish prompt vs. delayed fluorescence.
  • Quantum Yield Calculation : Use integrating sphere systems with [Ru(bpy)₃]Cl₂ as a reference (Φ = 0.06 in acetonitrile).
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) determines HOMO/LUMO levels. Compare results with computational methods (DFT, TD-DFT) .

Q. How does solvent choice impact the stability of this compound under photocatalytic conditions?

  • Methodological Answer : Stability assays in acetonitrile vs. mixed solvents (e.g., acetonitrile/water, 1:1 v/v) should monitor:

  • Degradation kinetics : Via HPLC tracking of parent compound depletion.
  • Reactive oxygen species (ROS) : Use spin-trapping agents (e.g., TEMPO) with EPR spectroscopy to identify radical intermediates.
    Acetonitrile’s low polarity reduces hydrolysis but may enhance photosensitization pathways .

Contradictions and Mitigation Strategies

  • Acetonitrile-Water Miscibility : While traditionally considered fully miscible, phase separation can occur under high salt concentrations or low temperatures. Pre-saturate acetonitrile with NaCl to avoid unexpected partitioning during extractions .
  • TADF Efficiency Variability : Discrepancies in quantum yields may arise from trace oxygen (quenches triplet states). Rigorous degassing (freeze-pump-thaw cycles) and inert atmosphere (N₂/Ar) are critical .

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